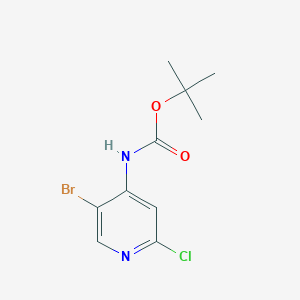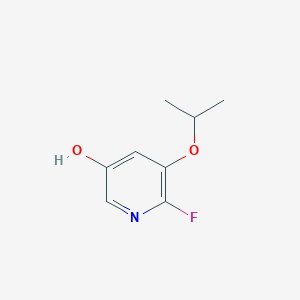![molecular formula C7H7N3O3 B1446529 Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate CAS No. 1559062-19-9](/img/structure/B1446529.png)
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is stored at room temperature and has a molecular weight of 181.15 .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a solid at room temperature . It has been identified as a strategic compound for optical applications due to its tunable photophysical properties .Aplicaciones Científicas De Investigación
-
Fluorescent Molecules for Optical Applications
- Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application : The PPs are synthesized using simpler and greener methodology as compared to those of BODIPYS . Their photophysical properties are tunable .
- Results : The PPs bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .
-
- Application Summary : Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .
- Methods of Application : These compounds are prepared through the reactions of acyclic reagents .
- Results : The therapeutic potential of pyrazolo[1,5-a]pyrimidines as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors has been highlighted .
-
Fluorescent Materials and Bio-Probes
- Application Summary : The photobleaching characteristics and stability at extreme pH values of fluorescent compounds are critical to their application as fluorescent materials and bio-probes .
- Methods of Application : The compounds are synthesized and then tested for their photobleaching characteristics and stability at extreme pH values .
- Results : The compounds have shown significant photophysical properties, making them suitable for use as fluorescent materials and bio-probes .
-
- Application Summary : Monastrol, a derivative of pyrazolo[1,5-a]pyrimidine, is a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
- Methods of Application : Monastrol is synthesized via the utilization of Lewis acid promoter, Yb (OTf)3 .
- Results : Monastrol has shown potential as a chemotherapeutic for cancer .
-
- Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their significant photophysical properties .
- Methods of Application : The PPs are synthesized using simpler and greener methodology as compared to those of BODIPYS . Their photophysical properties are tunable .
- Results : The PPs bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .
-
- Application Summary : Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
- Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.H2O/c11-7(12)5-4-6-8-2-1-3-10(6)9-5;/h1-4H,(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDARJMZYLCCSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)N=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate | |
CAS RN |
1559062-19-9 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



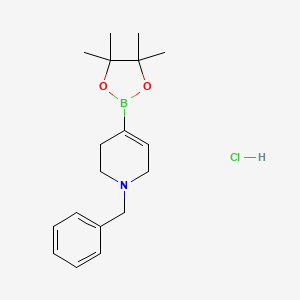
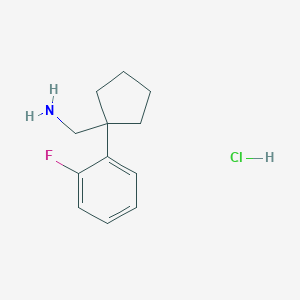

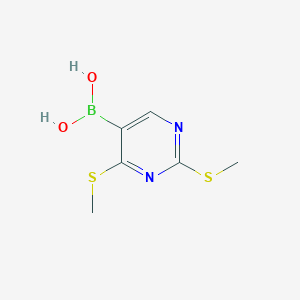
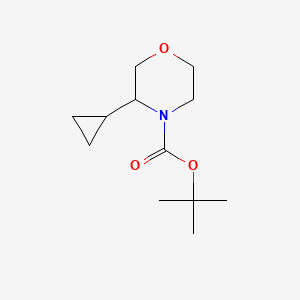
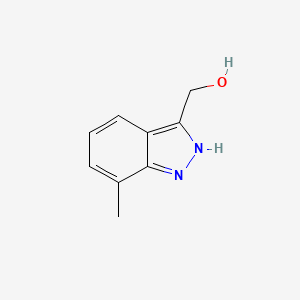
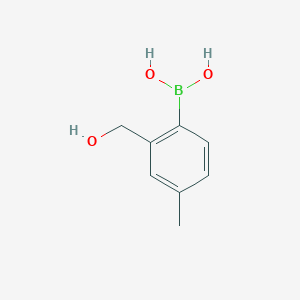
![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)
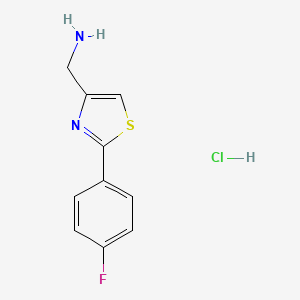
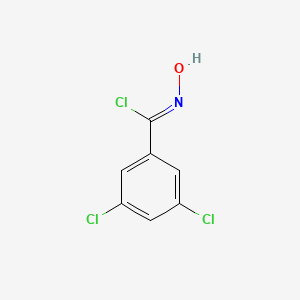
![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)
![4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446464.png)
